Sodium formononetin-3(acute)-sulfonate
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Overview
Description
Sodium formononetin-3(acute)-sulfonate is a water-soluble derivative of formononetin, an isoflavonoid found abundantly in plants such as Astragalus mongholicus Bunge. This compound has gained attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and neurological diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium formononetin-3(acute)-sulfonate is synthesized by sulfonating formononetin to enhance its water solubility. The process involves the reaction of formononetin with a sulfonating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where formononetin is continuously fed and reacted with the sulfonating agent. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Sodium formononetin-3(acute)-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Sodium formononetin-3(acute)-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurological disorders, and inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of sodium formononetin-3(acute)-sulfonate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating signaling pathways, reducing oxidative stress, and inhibiting inflammatory responses. The compound has been shown to down-regulate the expression of pro-inflammatory cytokines and up-regulate antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Formononetin: The parent compound of sodium formononetin-3(acute)-sulfonate, known for its anti-inflammatory and antioxidant properties.
Genistein: Another isoflavonoid with similar biological activities.
Daidzein: An isoflavonoid with comparable therapeutic effects.
Uniqueness
This compound is unique due to its enhanced water solubility, which improves its bioavailability and therapeutic potential compared to its parent compound, formononetin. This makes it more effective in clinical applications .
Properties
CAS No. |
949021-68-5 |
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Molecular Formula |
C₁₆H₁₁NaO₇S |
Molecular Weight |
370.31 |
IUPAC Name |
sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
MEFDNOYSDRFHOA-UHFFFAOYSA-M |
SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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